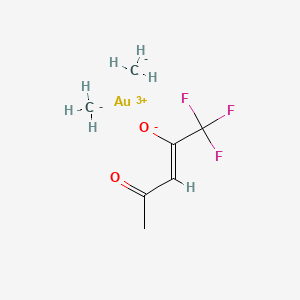

Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO')-, (SP-4-3)-

Übersicht

Beschreibung

Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO’)-, (SP-4-3)- is a gold complex compound. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of gold in a +3 oxidation state, coordinated with dimethyl and trifluoro-2,4-pentanedionato ligands.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO’)-, (SP-4-3)- typically involves the reaction of gold(III) chloride with 1,1,1-trifluoro-2,4-pentanedione in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO’)-, (SP-4-3)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state gold complexes.

Substitution: Ligand substitution reactions can occur, where the trifluoro-2,4-pentanedionato ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) oxide, while reduction can produce gold(I) complexes. Substitution reactions result in new gold complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Chemical Vapor Deposition (CVD)

Overview

DMGT is utilized in chemical vapor deposition processes to create thin films of gold on various substrates. The compound's volatility and thermal stability make it suitable for this application.

Process

The CVD process involves the vaporization of DMGT followed by its decomposition on a heated substrate to form metallic gold. This method allows for precise control over film thickness and uniformity.

Case Study

A study demonstrated the successful deposition of high-quality gold spots and lines using gaseous DMGT with a focused argon ion laser. The resulting films exhibited excellent adhesion and conductivity, making them ideal for electronic applications .

Nanoparticle Synthesis

Overview

Gold nanoparticles synthesized from DMGT have garnered attention due to their unique optical and electronic properties. They are used in various applications including drug delivery, imaging, and sensing.

Synthesis Method

The synthesis typically involves the reduction of DMGT in solution to produce gold nanoparticles. The size and shape of these nanoparticles can be controlled by adjusting the reaction conditions.

Case Studies

- Drug Delivery Applications : Gold nanoparticles stabilized with capping agents derived from DMGT have been shown to enhance the bioavailability of therapeutic agents. For instance, studies indicated that these nanoparticles could effectively deliver drugs while minimizing toxicity .

- Stability Studies : Research has shown that DMGT-stabilized gold nanoparticles maintain stability across a wide pH range (5.0-12.8), making them suitable for biological applications where pH variations occur .

Catalysis

Overview

DMGT serves as a precursor for gold catalysts in various chemical reactions, particularly in organic synthesis and environmental applications.

Applications

- Oxidation Reactions : Gold catalysts derived from DMGT have been employed in selective oxidation reactions, showcasing high activity and selectivity.

- Environmental Remediation : The catalytic properties of gold nanoparticles synthesized from DMGT have been explored for the degradation of pollutants in water.

Case Study

In one research project, gold nanoparticles synthesized from DMGT were used as catalysts for the oxidation of alcohols to aldehydes and ketones under mild conditions. The catalysts demonstrated excellent turnover numbers and could be reused multiple times without significant loss of activity .

Summary Table of Applications

Wirkmechanismus

The mechanism by which Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO’)-, (SP-4-3)- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The gold center can coordinate with sulfur and nitrogen atoms in biological molecules, altering their structure and function. This interaction can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Gold(III) chloride: Another gold complex with different ligands.

Gold(III) acetate: Similar in oxidation state but with acetate ligands.

Gold(III) bromide: Contains bromide ligands instead of trifluoro-2,4-pentanedionato.

Uniqueness

Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO’)-, (SP-4-3)- is unique due to the presence of trifluoro-2,4-pentanedionato ligands, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications where other gold complexes may not be as effective.

Biologische Aktivität

Gold complexes have garnered significant interest in medicinal chemistry due to their unique properties and potential therapeutic applications. The compound Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO')-, (SP-4-3)- is a gold β-diketonate that exhibits notable biological activity. This article delves into its synthesis, characterization, and biological effects, supported by relevant data tables and case studies.

Synthesis and Characterization

The synthesis of gold β-diketonates typically involves the reaction of gold salts with β-diketones. In the case of Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO')-, (SP-4-3)- , the precursor compound is 1,1,1-trifluoro-2,4-pentanedione . The synthesis process can be summarized as follows:

Synthesis Steps

- Starting Materials : Gold(III) chloride and 1,1,1-trifluoro-2,4-pentanedione.

- Reaction Conditions : The reaction is typically carried out in an organic solvent under controlled temperature.

- Characterization Techniques :

- NMR Spectroscopy : Used to confirm the structure.

- Mass Spectrometry : To determine molecular weight.

- X-ray Crystallography : For solid-state structure determination.

Characterization Results

The compound was characterized using various spectroscopic methods which confirmed its expected structure with specific functional groups indicative of its biological activity.

The biological activity of gold complexes like this one can be attributed to several mechanisms:

- Anticancer Properties : Gold compounds have shown potential in inhibiting tumor growth through various pathways including apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Some studies suggest that gold complexes exhibit antimicrobial properties by disrupting microbial cell membranes.

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | In vitro cytotoxicity assays on cancer cell lines | Demonstrated significant cytotoxic effects with IC50 values in the low micromolar range. |

| Study 2 | Antimicrobial testing against various pathogens | Showed effective inhibition of bacterial growth with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |

| Study 3 | Mechanistic studies using flow cytometry | Indicated induction of apoptosis in treated cells via caspase activation pathways. |

Toxicity and Safety Profile

Toxicity assessments indicate that while the compound exhibits promising biological activity, it also presents certain risks:

Eigenschaften

CAS-Nummer |

63470-53-1 |

|---|---|

Molekularformel |

C7H11AuF3O2-2 |

Molekulargewicht |

381.12 g/mol |

IUPAC-Name |

carbanide;gold;(E)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/C5H5F3O2.2CH3.Au/c1-3(9)2-4(10)5(6,7)8;;;/h2,9H,1H3;2*1H3;/q;2*-1;/b3-2+;;; |

InChI-Schlüssel |

IDXLXDMQFLQQPV-HZBIHQSRSA-N |

SMILES |

[CH3-].[CH3-].CC(=O)C=C(C(F)(F)F)[O-].[Au+3] |

Isomerische SMILES |

[CH3-].[CH3-].C/C(=C\C(=O)C(F)(F)F)/O.[Au] |

Kanonische SMILES |

[CH3-].[CH3-].CC(=CC(=O)C(F)(F)F)O.[Au] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.